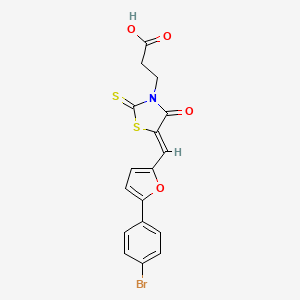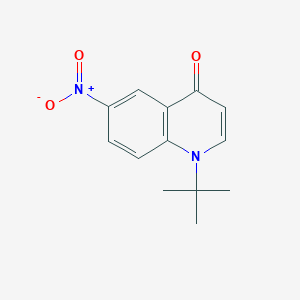![molecular formula C13H12N4O B2703127 6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide CAS No. 328542-09-2](/img/structure/B2703127.png)
6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one CH group replaced by a nitrogen atom . The compound also contains a carboxamide group, which is a functional group consisting of a carbonyl (RR’C=O) and an amine (NR2) linked together .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carboxamide derivatives can generally be synthesized through the reaction of an amine with a carboxylic acid or its derivative . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent atoms and the bonds between them. The pyridine ring, due to its aromatic nature, would contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridine ring and the carboxamide group. Pyridine is a basic compound and can participate in a variety of chemical reactions . The carboxamide group can also undergo various reactions, such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring could contribute to its basicity, while the carboxamide group could influence its solubility in water .Aplicaciones Científicas De Investigación
Polymorphism and Molecular Modeling
One notable study involves the compound N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, synthesized through a reaction involving 2-{(2-aminophenylimino)methyl}phenol and pyridine-2,6-dicarbonyl dichloride. This compound was characterized and evaluated for antibacterial activities. Additionally, its catalytic activity was explored, showing efficiency as a catalyst for the transfer hydrogenation reaction of ketones. The study also investigated the compound's polymorphism, revealing two polymorphic forms that differ slightly in conformations and packing due to intermolecular hydrogen bonding interactions. Density Functional Theory (DFT) calculations were utilized to study the molecular geometry, vibrational frequencies, and hydrogen bond interactions, providing insights into the compound's stability and reactivity under various conditions (Özdemir et al., 2012).
Antimicrobial Activity of Schiff Bases
Another significant application is in the synthesis of pyridine-bridged 2,6-bis-carboxamide Schiff's bases, starting from 2,6-pyridinedicarbonyl dichloride. These compounds, upon screening, exhibited substantial antimicrobial activity, comparable to standard antibiotics such as streptomycin and fusidic acid. This discovery opens avenues for developing new antimicrobial agents based on pyridine carboxamide-derived Schiff bases, highlighting the potential of 6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide derivatives in pharmaceutical research (Al-Omar & Amr, 2010).
Structural Characterization and Complex Formation
The structural characterization of monoamide isomers derived from this compound has been thoroughly investigated. These studies focused on the synthesis and characterization of compounds through various spectroscopic techniques, shedding light on the effects of methyl substitution on the pyridine ring. Such detailed structural elucidation is crucial for understanding the reactivity and potential applications of these compounds in catalysis and material science (Kadir et al., 2017).
Antiallergic Activity
Research into the antiallergic activity of derivatives, such as the study on 6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and its enhanced activity upon modification, has provided valuable insights into the structural requirements for antiallergic efficacy. These findings contribute to our understanding of the molecular basis of antiallergy medications and offer a foundation for the development of novel antiallergic compounds (Hermecz et al., 1983).
Mecanismo De Acción
Propiedades
IUPAC Name |
6-methyl-N-[(Z)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-10-5-6-11(8-15-10)13(18)17-16-9-12-4-2-3-7-14-12/h2-9H,1H3,(H,17,18)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDAYPNVUDKBHL-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26662147 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
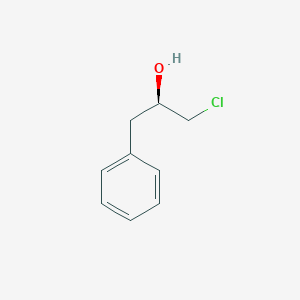
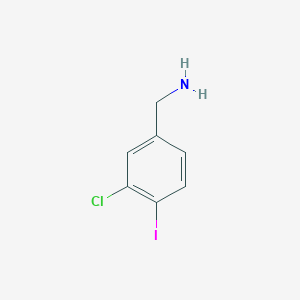
![N-[(2-Prop-1-en-2-yloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2703050.png)


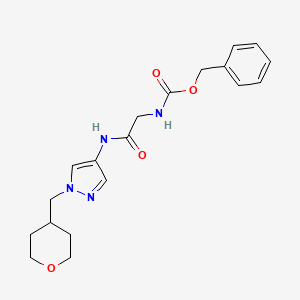


![[4-[(2-Chloro-4-fluorophenyl)methyl]piperazin-1-yl]-(5-chloro-2-methylsulfanylpyrimidin-4-yl)methanone](/img/structure/B2703059.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2703065.png)
